REACTION_SMILES
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[Br:1][c:2]1[n:3][cH:4][cH:5][c:6]([CH2:8][OH:9])[cH:7]1.[C:15](=[O:16])([O-:17])[O-:18].[CH3:21][C:22]#[N:23].[Cs+:19].[Cs+:20].[nH:10]1[n:11][cH:12][cH:13][cH:14]1>>[c:2]1(-[n:10]2[n:11][cH:12][cH:13][cH:14]2)[n:3][cH:4][cH:5][c:6]([CH2:8][OH:9])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccnc(Br)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
c1cn[nH]c1
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Name
|
|
Type
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product
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Smiles
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OCc1ccnc(-n2cccn2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |